molecular formula C11H19N3O2 B13632758 Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate

Cat. No.: B13632758
M. Wt: 225.29 g/mol
InChI Key: ZFHNBFFURFXUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.

    Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.

    Amino Acid Derivative Formation: The resulting compound is then reacted with methyl 2-bromo-2-methylbutanoate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.

    Industrial Chemistry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylbutanoate: Lacks the ethyl group at the 2-position of the imidazole ring.

    Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)-2-methylbutanoate: Has a methyl group instead of an ethyl group at the 2-position of the imidazole ring.

Uniqueness

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-amino-4-(2-ethylimidazol-1-yl)-2-methylbutanoate

InChI

InChI=1S/C11H19N3O2/c1-4-9-13-6-8-14(9)7-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3

InChI Key

ZFHNBFFURFXUTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C)(C(=O)OC)N

Origin of Product

United States

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